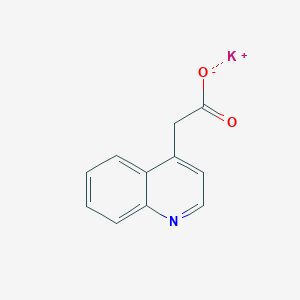

2-(quinolin-4-il)acetato de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 2-(quinolin-4-yl)acetate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Aplicaciones Científicas De Investigación

Potassium 2-(quinolin-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(quinolin-4-yl)acetate typically involves the reaction of quinoline derivatives with potassium acetate. One common method is the alkylation of quinoline with chloroacetic acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of Potassium 2-(quinolin-4-yl)acetate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 2-(quinolin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into quinoline-4-ylmethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Quinoline-4-ylmethanol.

Substitution: Various substituted quinoline derivatives.

Mecanismo De Acción

The mechanism of action of Potassium 2-(quinolin-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis .

Comparación Con Compuestos Similares

Quinoline-4-carboxylic acid: Shares a similar quinoline core but differs in the functional group.

Quinoline-4-ylmethanol: A reduced form of the compound with different chemical properties.

Quinoline-4-yl acetate: Similar structure but lacks the potassium ion.

Uniqueness: Potassium 2-(quinolin-4-yl)acetate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

Potassium 2-(quinolin-4-yl)acetate, also known as Potassium Quinaldine Acetate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

- Molecular Formula : C11H10KNO2

- Molecular Weight : Approximately 225.29 g/mol

- CAS Number : 2007920-48-9

This compound is characterized by the presence of a quinoline moiety, which contributes to its reactivity and solubility as a potassium salt. The unique structure enhances its potential applications in various biological contexts.

Antimicrobial Activity

Research has indicated that Potassium 2-(quinolin-4-yl)acetate exhibits antibacterial properties against several bacterial strains. Notably, studies have shown activity against:

- Staphylococcus aureus

- Escherichia coli

While initial findings are promising, further investigation is required to fully understand the mechanisms of action and efficacy against a broader range of pathogens. The compound's ability to inhibit specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE activity is abnormally elevated.

Anticancer Properties

The anticancer potential of Potassium 2-(quinolin-4-yl)acetate has been a focal point of research. Several studies have explored its effects on cancer cell lines, revealing significant antiproliferative activity:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Potassium 2-(quinolin-4-yl)acetate | TBD | Inhibition of DNA replication and apoptosis induction |

| Doxorubicin (reference drug) | 6.18 | DNA intercalation and topoisomerase inhibition |

Preliminary data indicate that this compound may induce cell cycle arrest at the G1 phase and promote apoptosis through upregulation of p53 and caspase pathways . The mechanism likely involves interference with key signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that Potassium 2-(quinolin-4-yl)acetate can inhibit AChE and BChE, which may contribute to its neuroprotective effects. This inhibition is particularly relevant in the context of Alzheimer's disease treatment strategies.

- Cytotoxicity Assessments : In vitro studies have shown that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing IC50 values significantly lower than established chemotherapeutic agents .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that compounds related to Potassium 2-(quinolin-4-yl)acetate can induce apoptosis via caspase activation and modulation of apoptotic markers such as p53, suggesting a multifaceted approach to cancer therapy .

Propiedades

IUPAC Name |

potassium;2-quinolin-4-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.K/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHMTOQCWIUKOA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.